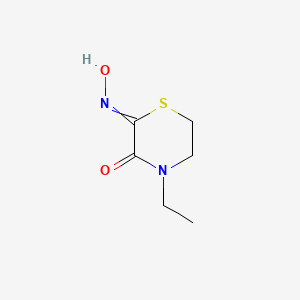
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one typically involves the reaction of ethylamine with thiomorpholine-3-one under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the hydroxyimino group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated control systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiomorpholines.
科学的研究の応用
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the thiomorpholine ring can also participate in coordination with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyimino group but differ in the core structure.
Piperidinones: Similar in having a nitrogen-containing ring but lack the sulfur atom.
Morpholinones: Contain an oxygen atom instead of sulfur in the ring.
Uniqueness
4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
56867-10-8 |
|---|---|
分子式 |
C6H10N2O2S |
分子量 |
174.22 g/mol |
IUPAC名 |
4-ethyl-2-hydroxyiminothiomorpholin-3-one |
InChI |
InChI=1S/C6H10N2O2S/c1-2-8-3-4-11-5(7-10)6(8)9/h10H,2-4H2,1H3 |
InChIキー |
QETYFWZMZGODJC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCSC(=NO)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
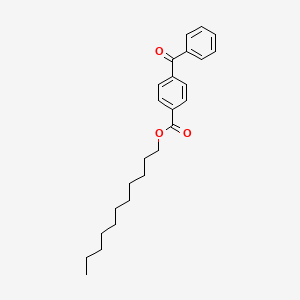

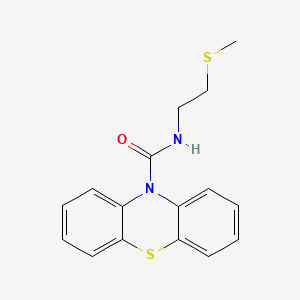
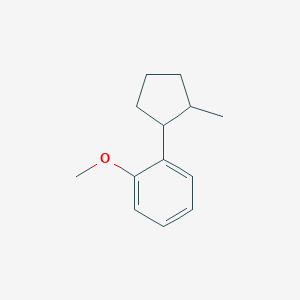
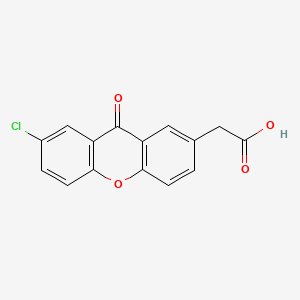
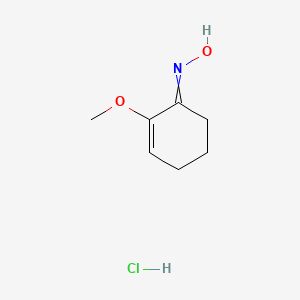
-](/img/structure/B14641145.png)
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
